molecular formula C2H2BaN2OS2 B1623875 Barium thiocyanate hydrate CAS No. 336879-43-7

Barium thiocyanate hydrate

Cat. No.: B1623875
CAS No.: 336879-43-7
M. Wt: 271.5 g/mol
InChI Key: RPIMIEHGCRZMML-UHFFFAOYSA-L
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Description

Preparation Methods

Barium thiocyanate hydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . The reaction typically involves the following steps:

    Dissolution of Barium Metal or Barium Nitrate: Barium metal or barium nitrate is dissolved in thiocyanic acid.

    Formation of Barium Thiocyanate: The reaction between barium and thiocyanic acid results in the formation of barium thiocyanate.

    Hydration: The resulting barium thiocyanate is then hydrated to form this compound.

Chemical Reactions Analysis

Barium thiocyanate hydrate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Barium thiocyanate hydrate can be compared with other thiocyanate compounds, such as:

This compound is unique due to its specific solubility properties and its ability to form stable coordination complexes with various ligands .

Properties

IUPAC Name

barium(2+);dithiocyanate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHNS.Ba.H2O/c2*2-1-3;;/h2*3H;;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIMIEHGCRZMML-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].C(#N)[S-].O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BaN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421966
Record name Barium thiocyanate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336879-43-7
Record name Barium thiocyanate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium thiocyanate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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